molecular formula C11H9FN6O B5864260 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluorobenzamide CAS No. 704875-40-1

4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluorobenzamide

カタログ番号 B5864260
CAS番号: 704875-40-1
分子量: 260.23 g/mol
InChIキー: YJFDRFXUDHUQCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluorobenzamide, commonly known as CTK7A, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

作用機序

CTK7A exerts its therapeutic effects through multiple mechanisms of action. In cancer research, CTK7A has been found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In inflammation research, CTK7A inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. In neurological disorders research, CTK7A inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase.
Biochemical and Physiological Effects:
CTK7A has been shown to have various biochemical and physiological effects in scientific research. In cancer research, CTK7A has been found to decrease the expression of cyclin D1 and increase the expression of p21 and p27, which are involved in cell cycle regulation. In inflammation research, CTK7A has been found to reduce the production of TNF-α and IL-6, which are pro-inflammatory cytokines. In neurological disorders research, CTK7A has been found to reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

実験室実験の利点と制限

One advantage of using CTK7A in lab experiments is its potential as a therapeutic agent in various diseases. However, one limitation is that the compound is not yet approved for clinical use and requires further research to determine its safety and efficacy.

将来の方向性

There are several future directions for the research of CTK7A. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of CTK7A. In inflammation research, studies are needed to investigate the potential of CTK7A as a treatment for chronic inflammatory diseases. In neurological disorders research, studies are needed to investigate the potential of CTK7A as a treatment for other neurodegenerative diseases, such as Parkinson's disease.
Conclusion:
In conclusion, CTK7A is a compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CTK7A have been discussed in this paper. Further research is needed to fully understand the potential of CTK7A as a therapeutic agent.

合成法

CTK7A can be synthesized through a multi-step process involving the reaction of 4-cyano-2-fluoroaniline with 2-ethyl-5-aminotetrazole in the presence of a coupling agent. The resulting intermediate is then subjected to further reactions to yield the final product.

科学的研究の応用

CTK7A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CTK7A has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that CTK7A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, CTK7A has been found to have potential as a treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.

特性

IUPAC Name

4-cyano-N-(2-ethyltetrazol-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6O/c1-2-18-16-11(15-17-18)14-10(19)8-4-3-7(6-13)5-9(8)12/h3-5H,2H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFDRFXUDHUQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359213
Record name AG-G-75190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

704875-40-1
Record name AG-G-75190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。